molecular formula C4H7NOS B1266464 Thiomorpholin-3-one CAS No. 20196-21-8

Thiomorpholin-3-one

Cat. No. B1266464
CAS RN: 20196-21-8
M. Wt: 117.17 g/mol
InChI Key: HBDDRESWUAFAHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiomorpholin-3-one derivatives have been synthesized through various methodologies, including solid-phase synthesis approaches. Notably, the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholin-3-ones starts from resin-bound protected cysteine, utilizing reductive alkylation and amide formation, leading to derivatives via intramolecular thioether formation with good yield and high purity (Nefzi et al., 1998). Another approach involves a traceless solid-phase synthesis, efficiently yielding various thiomorpholin-3-ones based on intramolecular alkylation of sulfides followed by the elimination of desired compounds from generated sulfonium salts (Saruta & Ogiku, 2008).

Molecular Structure Analysis

The molecular structure of thiomorpholin-3-one derivatives has been elucidated through various studies, including crystallographic analysis. The structure of these compounds often exhibits a slightly distorted octahedral symmetry when complexed with metals, as demonstrated in studies involving thiomorpholin-3-one penta-carbonyl derivatives with group VIB metals (Cannas et al., 1974).

Chemical Reactions and Properties

Thiomorpholin-3-one undergoes various chemical reactions, including ring-opening reactions with transition metals, offering pathways to synthesize complex metal-organic structures. For instance, the reaction of thiomorpholine with [Ru3(CO)12] leads to compounds with a unique closed triruthenium cluster with ligands formed by the ring-opening cleavage of thiomorpholine (Hanif et al., 1999).

Physical Properties Analysis

The physical properties of thiomorpholin-3-one derivatives, such as solubility, melting points, and crystallinity, often depend on the specific substituents and the nature of the synthesis method employed. However, detailed information on these properties requires specific studies that analyze individual derivatives, as the properties can significantly vary between different compounds.

Chemical Properties Analysis

Thiomorpholin-3-one and its derivatives exhibit a range of chemical properties, including the ability to form complexes with various metals. These compounds have been shown to interact with metals like iron, nickel, and copper, leading to the formation of complexes with distinct electronic, infrared spectra, and magnetic properties, suggesting diverse structural arrangements (De Filippo et al., 1974). Moreover, the reactivity of thiomorpholin-3-one with alkylating agents, nucleophiles, and electrophiles underlines its utility in organic synthesis, particularly in the construction of sulfur-containing heterocycles.

Scientific Research Applications

Medicinal Chemistry Building Blocks

Thiomorpholin-3-one and its derivatives are significant in medicinal chemistry. They serve as building blocks in drug design, where some analogues have even entered clinical trials. Their unique biological profiles are leveraged in the development of new therapeutic agents. For example, novel bridged bicyclic thiomorpholines have been synthesized from inexpensive starting materials, demonstrating the compound's versatility and potential in drug development (Walker & Rogier, 2013).

Antimicrobial Activity

Thiomorpholin-3-one derivatives exhibit promising antimicrobial properties. The synthesis of such derivatives involves nucleophilic substitution reactions leading to compounds like 4–thiomorpholin–4ylbenzonitrile and 4–thiomorpholin–4ylbenzoic acid. These derivatives have been tested for antimicrobial activity, indicating their potential in addressing microbial resistance and enhancing intracellular drug concentration (Kardile & Kalyane, 2010).

Synthetic Chemistry Techniques

In synthetic chemistry, thiomorpholin-3-one is synthesized using methods like traceless solid-phase synthesis and regio- and stereo-selective ring expansion. These techniques allow for the efficient production of thiomorpholin-3-one derivatives in high purity, which is crucial for research and pharmaceutical applications. The methods demonstrate the compound's adaptability in various chemical reactions (Saruta & Ogiku, 2008; Khodadadi et al., 2021).

Hypolipidemic and Antioxidant Activity

Certain thiomorpholine derivatives exhibit significant hypolipidemic and antioxidant activities. These compounds inhibit lipid peroxidation and demonstrate hypocholesterolemic and hypolipidemic actions in biological models. Their potential as antiatherogenic factors is notable, providing a basis for novel therapeutic agents (Tooulia et al., 2015).

DPP-IV Inhibition

Thiomorpholin-3-one derivatives have been designed as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, originating from natural and non-natural amino acids, show promise in in vitro studies and mouse models for their DPP-IV inhibition properties, indicating their potential in diabetes treatment (Han et al., 2012).

Catalytic Applications

In the field of catalysis, thiomorpholin-3-one derivatives are used as support materials for the preparation of metal nanoparticles. Their unique chemical structure enables them to serve as efficient catalysts in various chemical reactions, illustrating the compound's versatility beyond pharmaceutical applications (Ilgin et al., 2019).

Safety And Hazards

Thiomorpholin-3-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The base-mediated [3 + 3] cycloaddition reaction of in-situ formed aza-oxyallyl cations and 1,4-dithiane-2,5-diols has been achieved under mild reaction conditions . This strategy provides direct and efficient access to prepare desired thiomorpholin-3-one derivatives in moderate-to-high yields . The resulting products can be readily converted into other useful heterocyclic compounds including 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones .

properties

IUPAC Name

thiomorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDDRESWUAFAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174033
Record name 1,4-Tetrahydrothiazine-3-one
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Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholin-3-one

CAS RN

20196-21-8
Record name 3-Thiomorpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20196-21-8
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Record name 1,4-Tetrahydrothiazine-3-one
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Record name 3-Thiomorpholinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27540
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Record name 1,4-Tetrahydrothiazine-3-one
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Record name Thiomorpholin-3-one
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Record name THIOMORPHOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
N Franceschini, S Da Nascimento, P Sonnet… - Tetrahedron …, 2003 - Elsevier
… with bromoacetic acid in the presence of DCC and 4-methylmorpholine (NMM) allowed the simultaneous amide bond formation and cyclisation, leading, to the thiomorpholin-3-one 7 in …
Number of citations: 11 www.sciencedirect.com
RO Argüello-Velasco, B Dziuk, B Zarychta… - ACS …, 2019 - ACS Publications
… Thus, morpholin-3-one and thiomorpholin-3-one readily provided the corresponding 1,1-bisphosphonates (compounds 1, 2, 7, 14 and 16), whereas the protection of their nitrogen atom …
Number of citations: 4 pubs.acs.org
D De Filippo, F Devillanova, C Preti… - Journal of the Chemical …, 1971 - pubs.rsc.org
… RECENTLY we have prepared several complexes of thiomorpholin-3-one and of thiazolidine-2-thione with Group VIB, VIII, and IB metals in order to study the competitivity among …
Number of citations: 2 pubs.rsc.org
C Preti, G Tosi - Journal of Molecular Structure, 1978 - Elsevier
The interaction of antimony(III) and bismuth(III) trihalides with thiomorpholin-3-one (tm), thiomorpholin-3-thione (ts), thiazolidine-2-thione (ttz) and benzoxazole-2-thione (bot)has been …
Number of citations: 14 www.sciencedirect.com
MH Keylor, JE Park, CJ Wallentin, CRJ Stephenson - Tetrahedron, 2014 - Elsevier
… Thiomorpholin-3-one and its derivatives are important structural motifs with a heavy presence in … We isolated 48% of the desired thiomorpholin-3-one 7a when performing the reaction in …
Number of citations: 99 www.sciencedirect.com
T Baker, PW Davies - European Journal of Organic Chemistry, 2019 - Wiley Online Library
… to prepare the thiomorpholin-3-one scaffold from readily-… This approach has not yet been exploited in thiomorpholin-3-one … The thiomorpholin-3-one scaffold would follow a controlled …
T Krishnaraj, S Muthusubramanian - Tetrahedron Letters, 2012 - Elsevier
… Thiomorpholin-3-one is a well-known heterocycle that has been the subject of an intense research after its first preparation in 1950 1 because of its unique pharmacological properties. …
Number of citations: 4 www.sciencedirect.com
G Colombini, C Preti - Journal of Inorganic and Nuclear Chemistry, 1975 - Elsevier
… IlL cadmium(II) and mercury(II) with thiomorpholin-3-one tm and thiazolidine-2-thione ttz are … , acetates and fluoborates and of mercury cyanide with thiomorpholin-3-one (tin = O=C-NH-…
Number of citations: 14 www.sciencedirect.com
NS Belavagi, SI Panchamukhi, N Deshapande… - Tetrahedron …, 2015 - Elsevier
… 1, the asymmetric thia-Michael addition product 3a was subjected to intramolecular reductive cyclization with zinc in acetic acid to generate chiral 6-substituted thiomorpholin-3-one 4a …
Number of citations: 7 www.sciencedirect.com
NK Sebbar, M Ellouz, EM Essassi, M Saadi… - IUCrData, 2016 - scripts.iucr.org
… The thiomorpholin-3-one ring adopts a screw-boat conformation and the attached benzene ring makes a dihedral angle of 42.26 (7) with the mean plane through the 3-phenyl-4,5-…
Number of citations: 15 scripts.iucr.org

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